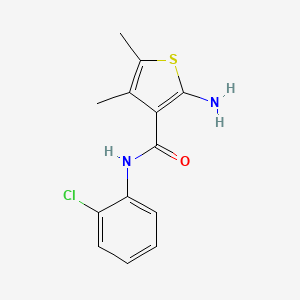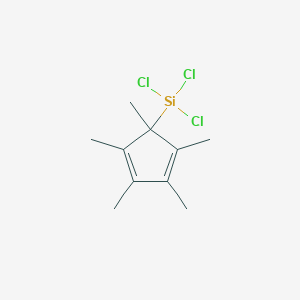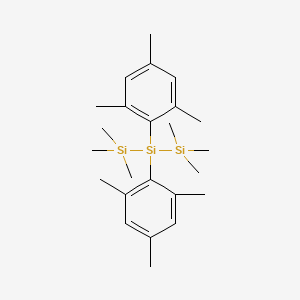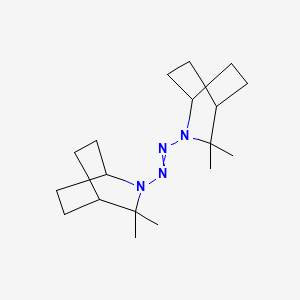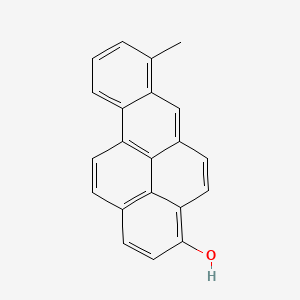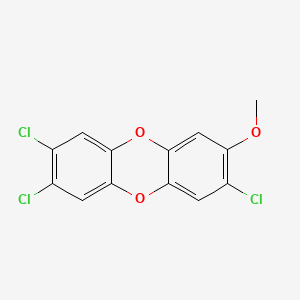
Dibenzo(b,e)(1,4)dioxin, 2,3,7-trichloro-8-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo(b,e)(1,4)dioxin, 2,3,7-trichloro-8-methoxy- is a polycyclic heterocyclic organic compound It is a derivative of dibenzo-1,4-dioxin, where the benzene rings are connected by a 1,4-dioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo(b,e)(1,4)dioxin, 2,3,7-trichloro-8-methoxy- typically involves the chlorination and methoxylation of dibenzo-1,4-dioxin. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and methoxylation agents like dimethyl sulfate or methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methoxylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Dibenzo(b,e)(1,4)dioxin, 2,3,7-trichloro-8-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Dibenzo(b,e)(1,4)dioxin, 2,3,7-trichloro-8-methoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dibenzo(b,e)(1,4)dioxin, 2,3,7-trichloro-8-methoxy- involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in changes in gene expression, oxidative stress, and other cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Dibenzo-1,4-dioxin
- 2,3,7,8-Tetrachlorodibenzodioxin
- Polychlorinated dibenzodioxins
Uniqueness
Dibenzo(b,e)(1,4)dioxin, 2,3,7-trichloro-8-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and specific chlorination pattern differentiate it from other similar compounds, influencing its reactivity and interactions with biological systems.
Properties
CAS No. |
81381-85-3 |
|---|---|
Molecular Formula |
C13H7Cl3O3 |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
2,3,7-trichloro-8-methoxydibenzo-p-dioxin |
InChI |
InChI=1S/C13H7Cl3O3/c1-17-9-5-13-12(4-8(9)16)18-10-2-6(14)7(15)3-11(10)19-13/h2-5H,1H3 |
InChI Key |
RCGFDZSHRKIZCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)OC3=CC(=C(C=C3O2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14428247.png)
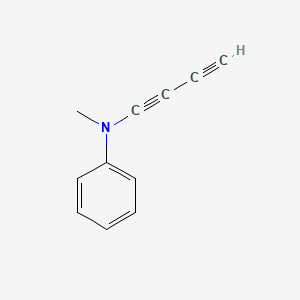

![2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[[2-(4-cyclohexylphenoxy)phenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14428261.png)
![3,6-Dimethylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14428275.png)
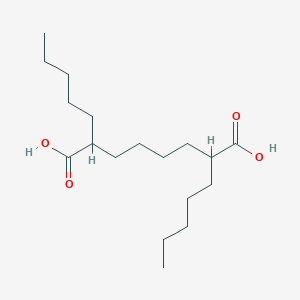

![(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-3-methylimidazol-4-yl]disulfanyl]-1-methylimidazol-4-yl]propanoic acid](/img/structure/B14428287.png)
